molecular formula C11H14O B096977 3-(4-Methoxy-2-methylphenyl)-1-propene CAS No. 16964-10-6

3-(4-Methoxy-2-methylphenyl)-1-propene

Cat. No.: B096977
CAS No.: 16964-10-6
M. Wt: 162.23 g/mol
InChI Key: UIZZSBQSGMWYKC-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methylphenyl)-1-propene, also known as this compound, is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis and Characterization

The derivative of 3-(4-Methoxy-2-methylphenyl)-1-propene has been explored in the synthesis of novel copolymers. Kharas et al. (2016) explored the copolymerization of styrene with trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which share structural similarities with this compound. These copolymers were analyzed for their composition, structure, and thermal decomposition, showing potential in materials science for creating novel polymeric materials with specific properties (Kharas et al., 2016).

Nonlinear Optical Properties

Research into the nonlinear optical properties of related compounds has been conducted to assess their potential in optical device applications. Naseema et al. (2010) synthesized hydrazones related to this compound and investigated their third-order nonlinear optical properties. The findings suggested that these compounds are promising candidates for optical limiters and switches, highlighting the derivative’s relevance in the development of optical materials (Naseema et al., 2010).

Crystallography and Material Characterization

Singh (2013) worked on the synthesis and crystallography of a compound incorporating the 4-methoxyphenyl group, providing insights into the molecular structure and potential applications of similar compounds in material science and crystal engineering. The detailed crystallographic analysis helps in understanding the molecular packing and interactions, which are crucial for tailoring material properties for specific applications (Singh, 2013).

Chemical Behavior and Reaction Mechanisms

The interaction of compounds similar to this compound with radicals has been studied to understand their chemical behavior in atmospheric conditions. Liu et al. (2017) investigated the heterogeneous reaction of coniferyl alcohol, which shares a methoxyphenol component, with NO3 radicals. The study provided insights into the reaction mechanisms and potential environmental impacts of wood smoke emissions, demonstrating the chemical reactivity and transformation of methoxyphenyl derivatives in atmospheric chemistry (Liu et al., 2017).

Properties

IUPAC Name

4-methoxy-2-methyl-1-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-4-5-10-6-7-11(12-3)8-9(10)2/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZZSBQSGMWYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601690
Record name 4-Methoxy-2-methyl-1-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16964-10-6
Record name 4-Methoxy-2-methyl-1-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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